molecular formula C16H16N2O5S B1417605 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid CAS No. 1030620-44-0

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid

Cat. No. B1417605
M. Wt: 348.4 g/mol
InChI Key: QNBSDFYEUIVQQI-WUXMJOGZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include multi-step organic synthesis reactions, each of which needs to be analyzed in terms of reagents, catalysts, reaction conditions, and yield .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in different solvents, and spectral properties (IR, NMR, UV-Vis, etc.). These properties can often be predicted using computational chemistry methods .

Scientific Research Applications

Antibacterial Agents

Compounds similar to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid have shown promising antibacterial activity. For instance, novel analogs designed and synthesized from similar structures displayed significant antibacterial effects, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Antifungal Agents

Several derivatives of thiazolidine and imidazolidine, which are structurally related to the compound , have been synthesized and shown to possess antimicrobial properties. These compounds demonstrated different degrees of antimicrobial effect, with some showing notable activity (Elaasar & Saied, 2008).

Synthesis and Characterization

In the field of organic chemistry, the synthesis and characterization of compounds similar to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid are of significant interest. Studies involve creating novel compounds and analyzing them using various techniques like Infrared Spectroscopy and Nuclear Magnetic Resonance (Sokolov et al., 2014).

Anticancer Activity

Some derivatives of thiazolone, which share a similar structure to the compound , have been synthesized for their potential anticancer and antimicrobial activities. These compounds were evaluated in vitro, with certain derivatives showing high antibacterial and antifungal activity, as well as significant activity against specific human breast cancer cell lines (Pansare et al., 2019).

Safety And Hazards

Information on safety and hazards is typically available in Material Safety Data Sheets (MSDS). This includes information on toxicity, flammability, reactivity, and safe handling and storage procedures .

Future Directions

Future directions could involve potential applications of the compound, based on its properties. This could include its use in the development of pharmaceuticals, as a building block in materials science, or in chemical synthesis .

properties

IUPAC Name

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-8(2)13(15(20)21)17-16-18-14(19)12(24-16)6-9-3-4-10-11(5-9)23-7-22-10/h3-6,8,13H,7H2,1-2H3,(H,20,21)(H,17,18,19)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSDFYEUIVQQI-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Reactant of Route 3
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Reactant of Route 4
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Reactant of Route 5
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Reactant of Route 6
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid

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